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Abstract
Promegestone (R-5020), a synthetic progestin, has played a pivotal role in the study of

progesterone receptor biology and the development of progestational agents. Developed by

Roussel Uclaf in 1973, its high affinity and selectivity for the progesterone receptor established

it as a valuable research tool and a therapeutic candidate. This in-depth technical guide

explores the discovery, history, and key experimental findings related to Promegestone. It

provides a comprehensive overview of its receptor binding profile, progestational activity,

metabolic fate, and the molecular signaling pathways it modulates. Detailed experimental

methodologies and quantitative data are presented to serve as a valuable resource for

researchers in the field.

Introduction: The Quest for a Pure Progestin
The development of synthetic progestins in the mid-20th century revolutionized endocrinology

and therapeutics. However, early generations of these compounds often exhibited undesirable

side effects due to their cross-reactivity with other steroid receptors. This spurred the search for

more selective progestins that could mimic the effects of endogenous progesterone with higher

fidelity. It was in this scientific context that Promegestone (R-5020) emerged from the

laboratories of the French pharmaceutical company Roussel Uclaf.[1] First described in the

scientific literature in 1973, Promegestone was the result of a dedicated research program

aimed at synthesizing potent and selective progesterone receptor (PR) agonists.[1] Its unique
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chemical structure, 17α,21-Dimethyl-19-norpregna-4,9-diene-3,20-dione, conferred upon it a

high binding affinity for the PR, making it a powerful tool for studying receptor function and a

candidate for various therapeutic applications. Promegestone was introduced for medical use

in France in 1983 under the brand name Surgestone.[1]

Physicochemical Properties and Synthesis
Overview
Promegestone is a 19-nortestosterone derivative characterized by a dimethyl substitution at

the 17α and 21 positions. This structural modification is crucial for its high progestational

activity and metabolic stability.

Table 1: Physicochemical Properties of Promegestone (R-5020)

Property Value

Chemical Name
17α,21-Dimethyl-19-norpregna-4,9-diene-3,20-

dione

Developmental Code R-5020, RU-5020

Molecular Formula C₂₂H₃₀O₂

Molecular Weight 326.48 g/mol

CAS Number 34184-77-5

While a detailed, step-by-step synthesis protocol for Promegestone is proprietary to its

developers, the general synthetic strategies for 19-norsteroids of this class involve multi-step

processes. These typically start from readily available steroid precursors and involve key

reactions to introduce the diene system in the A and B rings and the specific alkyl substitutions

on the D ring and the side chain.

Receptor Binding Profile: Affinity and Selectivity
A defining characteristic of Promegestone is its high and specific binding to the progesterone

receptor. This has made it an invaluable tool as a radioligand in PR assays.
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Table 2: Receptor Binding Affinity of Promegestone and its Metabolite Trimegestone

Compound Receptor Species Kd (nM) IC50 (nM)
Relative
Binding
Affinity (%)

Promegeston

e (R-5020)

Progesterone

(PR)
Calf 5.6[2][3] - -

Progesterone

(PR)

Human,

Endometrium

, Breast

Cancer

0.01-2 - -

Trimegestone
Progesterone

(PR)
Human - -

Higher than

MPA, NET,

LNG

Progesterone

(PR)
Rat - 3.3

Significantly

higher than

MPA

Androgen

(AR)
- - - Low affinity

Glucocorticoi

d (GR)
- - - Low affinity

Mineralocorti

coid (MR)
- - - Low affinity

Estrogen

(ER)
- - -

No

measurable

affinity

MPA: Medroxyprogesterone acetate, NET: Norethindrone, LNG: Levonorgestrel

Experimental Protocol: Progesterone Receptor Binding
Assay
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A common method to determine the binding affinity of Promegestone is through competitive

binding assays using radiolabeled [³H]R-5020.

Objective: To determine the dissociation constant (Kd) of Promegestone for the progesterone

receptor in a specific tissue.

Materials:

Tissue homogenate (e.g., calf uterine cytosol) containing progesterone receptors.

[³H]Promegestone (radioligand).

Unlabeled Promegestone (competitor).

Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).

Dextran-coated charcoal solution.

Scintillation cocktail and liquid scintillation counter.

Methodology:

Preparation of Cytosol: Tissue is homogenized in a suitable buffer and centrifuged at high

speed to obtain the cytosol fraction containing the soluble receptors.

Incubation: Aliquots of the cytosol are incubated with a fixed concentration of

[³H]Promegestone and increasing concentrations of unlabeled Promegestone. A set of

tubes containing only [³H]Promegestone is used to determine total binding, and another set

with a large excess of unlabeled Promegestone is used to determine non-specific binding.

Separation of Bound and Free Ligand: After incubation, the mixture is treated with a dextran-

coated charcoal suspension. The charcoal adsorbs the free radioligand, while the receptor-

bound ligand remains in the supernatant after centrifugation.

Quantification: The radioactivity in the supernatant is measured using a liquid scintillation

counter.
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Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The data is then analyzed using Scatchard analysis to determine the Kd and the

maximum number of binding sites (Bmax).

In Vitro and In Vivo Progestational Activity
Promegestone exhibits potent progestational effects, as demonstrated in various in vitro and

in vivo models.

In Vitro Bioassays
Table 3: In Vitro Progestational Activity of Promegestone and Trimegestone

Cell Line Assay Compound EC50 (nM)

T47D
Alkaline Phosphatase

Activity
Trimegestone 0.1

T47D Cell Proliferation Trimegestone 0.02

Experimental Protocol: Alkaline Phosphatase Induction
Assay in T47D Cells
Objective: To quantify the progestational activity of a compound by measuring the induction of

alkaline phosphatase, a progesterone-responsive enzyme in the human breast cancer cell line

T47D.

Materials:

T47D human breast cancer cells.

Cell culture medium and supplements.

Test compound (e.g., Promegestone or its metabolites).

p-Nitrophenyl phosphate (pNPP), the substrate for alkaline phosphatase.

Spectrophotometer.
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Methodology:

Cell Culture: T47D cells are cultured in a suitable medium until they reach a desired

confluency.

Treatment: The cells are then treated with various concentrations of the test compound for a

specific period (e.g., 48-72 hours).

Cell Lysis: After treatment, the cells are washed and lysed to release the intracellular

enzymes.

Enzyme Assay: The cell lysate is incubated with pNPP. The alkaline phosphatase in the

lysate will convert pNPP to p-nitrophenol, which is a colored product.

Quantification: The absorbance of the p-nitrophenol is measured at 405 nm using a

spectrophotometer.

Data Analysis: The increase in alkaline phosphatase activity is plotted against the

concentration of the test compound to determine the EC50 value.

In Vivo Bioassays
The progestational potency of Promegestone has been demonstrated in classical animal

models such as the Clauberg test in rabbits, which measures endometrial proliferation. More

recent studies have utilized mouse models to explore its therapeutic potential. For instance, in

a mouse model of inflammation-induced preterm labor, subcutaneous administration of

Promegestone (0.2 mg/dam on gestational days 15, 16, and 17) was shown to prevent

preterm labor in 100% of the mice.

Pharmacokinetics and Metabolism
Promegestone is orally active and is extensively metabolized in the liver. Its primary

metabolite, trimegestone (21-hydroxy-promegestone), is also a potent progestin and is

considered the major active metabolite.

Metabolic Pathway
The main metabolic transformation of Promegestone is hydroxylation at the C21 position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1679184?utm_src=pdf-body
https://www.benchchem.com/product/b1679184?utm_src=pdf-body
https://www.benchchem.com/product/b1679184?utm_src=pdf-body
https://www.benchchem.com/product/b1679184?utm_src=pdf-body
https://www.benchchem.com/product/b1679184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Promegestone (R-5020)

Trimegestone
(21-hydroxy-promegestone)

(Active Metabolite)

Hydroxylation (C21)

Other Hydroxylated
Metabolites

Hydroxylation

Click to download full resolution via product page

Caption: Metabolic conversion of Promegestone to its active metabolite.

Experimental Protocol: In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of Promegestone using in vitro systems.

Materials:

Human liver microsomes or S9 fraction.

NADPH regenerating system.

Promegestone.

Analytical instruments such as Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).

Methodology:

Incubation: Promegestone is incubated with human liver microsomes or S9 fraction in the

presence of an NADPH regenerating system to support the activity of cytochrome P450

enzymes.

Sample Preparation: The reaction is stopped, and the samples are processed (e.g., by

protein precipitation or solid-phase extraction) to remove proteins and other interfering

substances.
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LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The parent drug

and its metabolites are separated by liquid chromatography and then detected and identified

by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

Data Analysis: The data is processed to identify the chemical structures of the metabolites

and to elucidate the metabolic pathways.

Mechanism of Action and Signaling Pathways
Promegestone exerts its effects primarily through the activation of the intracellular

progesterone receptor. The binding of Promegestone to PR induces a conformational change

in the receptor, leading to its dimerization and translocation to the nucleus.

Genomic Signaling Pathway
In the nucleus, the Promegestone-PR complex binds to specific DNA sequences known as

progesterone response elements (PREs) in the promoter regions of target genes, thereby

modulating their transcription.
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Caption: Classical genomic signaling pathway of Promegestone.

Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic

effects by activating signaling cascades at the cell membrane or in the cytoplasm. These

pathways often involve the activation of protein kinases such as Src and the MAP kinase (Erk)

pathway, as well as STAT proteins.
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Caption: Non-genomic signaling pathways activated by Promegestone.

Conclusion
Promegestone (R-5020) remains a cornerstone in the study of progesterone receptor

pharmacology. Its discovery and subsequent characterization have provided invaluable insights

into the molecular mechanisms of progestin action. The high affinity and selectivity of

Promegestone for the PR have solidified its role as a critical research tool for in vitro and in

vivo studies. The detailed understanding of its binding characteristics, biological activities, and

signaling pathways, as outlined in this guide, provides a solid foundation for future research in

the development of novel progestational agents with improved therapeutic profiles. The
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experimental protocols described herein offer a practical resource for scientists and

researchers aiming to investigate the effects of progestins in various biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus
(Journal Article) | OSTI.GOV [osti.gov]

To cite this document: BenchChem. [The Discovery and Scientific Journey of Promegestone
(R-5020): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679184#discovery-and-history-of-promegestone-r-
5020]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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